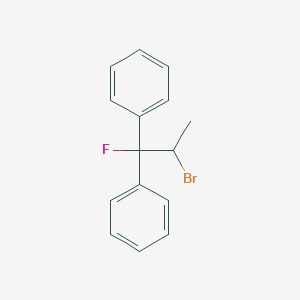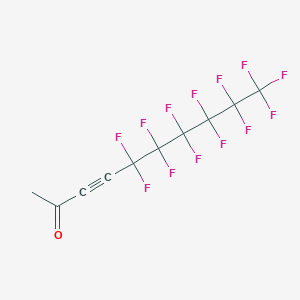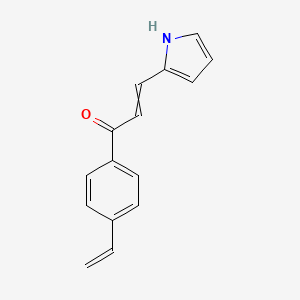
1,1'-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene is an organic compound characterized by the presence of bromine and fluorine atoms attached to a propane backbone, with two benzene rings attached to the central carbon
Preparation Methods
The synthesis of 1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene typically involves the reaction of 1,1’-dibromo-2,2-diphenylcyclopropane with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the substitution reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrocarbons.
Addition Reactions: The double bonds in the benzene rings can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene include:
1,1’-(1-Bromo-1,2-ethanediyl)dibenzene: Differing by the presence of an ethanediyl group instead of a propane backbone.
1,1’-(1-Bromo-1,2-propanediyl)dibenzene: Similar structure but without the fluorine atom.
1,1’-(2-Bromo-1,2-difluoropropane-1,1-diyl)dibenzene: Contains an additional fluorine atom.
The uniqueness of 1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
59974-23-1 |
|---|---|
Molecular Formula |
C15H14BrF |
Molecular Weight |
293.17 g/mol |
IUPAC Name |
(2-bromo-1-fluoro-1-phenylpropyl)benzene |
InChI |
InChI=1S/C15H14BrF/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
UCBWGZBDABYVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)


![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)


![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)


![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)



